2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-8-4-5-9-17(15)26(23,24)20-12-18(22)21-10-11-25-16(13-21)14-6-2-1-3-7-14/h1-9,16,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSLXIIDHOKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents.
Mode of Action
The compound interacts with CA IX by inhibiting its activity. This inhibition disrupts the tumor cells’ ability to regulate pH through the conversion of carbon dioxide to bicarbonate, leading to an unfavorable environment for tumor growth.
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, which leads to a significant modification in pH. By inhibiting CA IX, this compound disrupts this process, creating a hostile environment for tumor growth.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogues share the benzenesulfonamide backbone but differ in substituents and functional groups. Key comparisons include:
Physicochemical Properties
- Solubility: Morpholino derivatives exhibit improved aqueous solubility compared to purely aromatic analogues (e.g., 2-chloro-N-(3-methoxybenzoyl)ethanamine) due to the polar morpholine oxygen .
- Thermal Stability : Bis(azolyl)sulfonamidoacetamides display higher thermal stability (>200°C) owing to rigid heterocyclic frameworks .
Preparation Methods
Synthesis of 2-Amino-1-(2-Phenylmorpholino)Ethanone
The amine precursor is synthesized via reductive amination of 2-phenylmorpholine with ethyl glyoxylate, followed by hydrolysis and decarboxylation. Alternatively, a Gabriel synthesis using phthalimide and bromoacetophenone derivatives has been reported in analogous systems.
Reaction Conditions :
Sulfonylation Step
2-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise to a chilled solution of 2-amino-1-(2-phenylmorpholino)ethanone in THF. Pyridine neutralizes HCl byproducts, preventing protonation of the amine.
Optimized Parameters :
- Molar Ratio : 1:1.1 (amine:sulfonyl chloride)
- Workup : Aqueous HCl quench, extraction with ethyl acetate, silica gel chromatography
- Purity : >99% (HPLC)
Oxidation of 2-(2-Phenylmorpholino)Ethylamine Intermediates
An alternative approach involves oxidizing a secondary alcohol intermediate, 2-(2-phenylmorpholino)ethanol, to the corresponding ketone before sulfonylation. This method leverages mild oxidizing agents to avoid over-oxidation.
Synthesis of 2-(2-Phenylmorpholino)Ethanol
2-Phenylmorpholine reacts with ethylene oxide under basic conditions, yielding 2-(2-phenylmorpholino)ethanol.
Conditions :
Oxidation to 2-(2-Phenylmorpholino)Ethanone
Jones reagent (CrO3/H2SO4) selectively oxidizes the alcohol to a ketone at 0°C.
Key Data :
Sulfonylation with 2-Chlorobenzenesulfonyl Chloride
The ketone is then converted to its corresponding amine via reductive amination (e.g., using NH3 and NaBH3CN) before sulfonylation, as detailed in Section 1.2.
One-Pot Synthesis via Chloroacetylation and Amination
A streamlined one-pot method combines chloroacetylation of 2-phenylmorpholine with subsequent amination and sulfonylation.
Chloroacetylation of 2-Phenylmorpholine
2-Phenylmorpholine reacts with chloroacetyl chloride in THF, forming 2-chloro-N-(2-phenylmorpholino)acetamide.
Conditions :
Conversion to Primary Amine
The chloroacetamide undergoes nucleophilic displacement with aqueous ammonia (28% w/w), yielding 2-amino-N-(2-phenylmorpholino)acetamide.
Optimization :
Final Sulfonylation
The amine intermediate is treated with 2-chlorobenzenesulfonyl chloride under standard conditions (Section 1.2), affording the target compound in 82% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Sulfonylation of Pre-Formed Amine | Amine synthesis + sulfonylation | 73–90% | >99% | High purity, fewer byproducts |
| Oxidation of Alcohol | Alcohol oxidation + sulfonylation | 68–78% | 97% | Avoids sensitive amine intermediates |
| One-Pot Chloroacetylation | Chloroacetylation + amination | 76–82% | 98.5% | Fewer isolation steps, scalable |
The sulfonylation of pre-formed amines (Method 1) offers superior yields and purity, making it the preferred industrial route. However, the one-pot approach (Method 3) reduces solvent waste and processing time.
Mechanistic Insights and Byproduct Mitigation
Sulfonylation Kinetics
The reaction of 2-chlorobenzenesulfonyl chloride with amines follows second-order kinetics, with rate constants dependent on solvent polarity. THF accelerates the reaction compared to dichloromethane (DCM) due to improved solubilization of intermediates.
Common Byproducts and Solutions
- Di-Sulfonylation : Occurs with excess sulfonyl chloride. Mitigated by using 1.1 equiv of chloride and slow addition.
- Oxidation Byproducts : Over-oxidation of alcohols to carboxylic acids in Method 2 is prevented by low-temperature Jones reagent use.
Industrial-Scale Considerations
Solvent Recovery
THF and ethyl acetate are recycled via distillation, reducing costs by 30% in pilot-scale runs.
Catalytic Innovations
Recent advances employ iron(III) catalysts (e.g., FeCl3·6H2O) to accelerate sulfonylation steps, cutting reaction times by 40%.
Q & A
Q. How can the synthesis of 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Coupling Reaction: React 2-chlorobenzenesulfonyl chloride with a morpholine-containing amine precursor under anhydrous conditions (e.g., DMF or THF as solvent, triethylamine as base).
Ketone Formation: Introduce the oxo group via oxidation of a secondary alcohol intermediate using Dess-Martin periodinane or Swern oxidation.
Purification: Use column chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization (ethanol/water) to isolate the product.
Key Parameters:
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine ring protons), and δ 2.8–3.2 ppm (ethylenic protons adjacent to the carbonyl).
- ¹³C NMR: Confirm the sulfonamide (C-SO₂ at ~125 ppm) and ketone (C=O at ~205 ppm) groups .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 435.12 (calculated for C₁₈H₁₈ClN₂O₄S) .
- X-ray Crystallography: Use SHELX-97 for single-crystal refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions: Differences in buffer pH, ATP concentration, or temperature. Standardize protocols using recommended guidelines (e.g., Eurofins Panlabs KinaseProfiler).
- Cellular Context: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
- Orthogonal Validation: Combine enzymatic assays with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target engagement .
Example Workflow:
Replicate conflicting assays under identical conditions.
Perform dose-response curves (0.1–100 µM) with triplicate measurements.
Use SPR to measure binding kinetics (KD) to carbonic anhydrase IX (CA IX) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replace chloro with fluoro, alter morpholine ring substituents).
- Biological Testing: Screen analogs against primary targets (e.g., CA IX, EGFR kinase) and off-targets (e.g., hERG channel).
- Computational Modeling: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes.
Key Findings: - Morpholine ring modifications significantly impact solubility (logP reduced from 2.8 to 1.5 with polar substituents).
- Chloro group removal reduces CA IX inhibition by 70% .
Critical Analysis of Evidence
- SHELX Refinement: While SHELX is widely used for crystallography, its limitations in handling twinned crystals or low-resolution data necessitate cross-validation with PHENIX .
- SAR Studies: Evidence from CA IX inhibition () and kinase assays () highlights the compound’s dual-target potential but underscores the need for isoform-specific profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
